2-Ethoxyethyl 3,5-dinitrobenzoate (CAS: 6943-77-7) is a stable, crystalline ester formed by the derivatization of 2-ethoxyethanol (Cellosolve) with 3,5-dinitrobenzoyl chloride. In industrial hygiene, environmental monitoring, and quality control, it serves as a critical reference standard for the quantification of 2-ethoxyethanol, a highly regulated solvent with known reproductive toxicity [1]. Because underivatized 2-ethoxyethanol lacks a strong UV chromophore and is highly volatile, converting it to its 3,5-dinitrobenzoate ester enables high-sensitivity HPLC-UV detection and precise gravimetric handling [2]. Procuring this pre-synthesized standard is essential for laboratories requiring rigorous calibration curves, reproducible retention times, and strict compliance with occupational exposure limits.
Substituting 2-ethoxyethyl 3,5-dinitrobenzoate with generic in-class derivatives, such as 2-methoxyethyl 3,5-dinitrobenzoate, fundamentally compromises analytical accuracy in complex matrices [1]. In occupational environments where multiple glycol ethers are used simultaneously, chromatographic and thermal resolution is paramount. The 2-ethoxyethyl derivative exhibits a specific melting point (~75 °C) and distinct retention time that clearly separates it from the 2-methoxyethyl analog (mp 112 °C) [2]. Relying on an incorrect homolog internal standard, or attempting in situ derivatization with crude reagents, introduces variable reaction yields, unreacted artifacts, and calibration drift. This ultimately leads to false positives or inaccurate exposure assessments in regulatory compliance workflows.
The accurate quantification of glycol ethers requires precise differentiation between closely related homologs. 2-Ethoxyethyl 3,5-dinitrobenzoate exhibits a distinct melting point of approximately 75 °C, which sharply contrasts with the 112 °C melting point of the 2-methoxyethyl 3,5-dinitrobenzoate derivative [1]. This significant thermal and structural difference translates to baseline-resolved retention times in reverse-phase HPLC and GC-MS. Procuring the exact 2-ethoxyethyl standard ensures that calibration curves are strictly calibrated to the ethoxy homolog, preventing co-elution errors that occur when relying on generic class-based internal standards.
| Evidence Dimension | Melting Point / Structural Differentiation |
| Target Compound Data | 2-Ethoxyethyl 3,5-dinitrobenzoate: ~75 °C |
| Comparator Or Baseline | 2-Methoxyethyl 3,5-dinitrobenzoate: 112 °C |
| Quantified Difference | 37 °C difference, ensuring distinct chromatographic and thermal profiles |
| Conditions | Standard melting point determination and chromatographic reference |
Precise homolog matching prevents false positives in occupational exposure monitoring where multiple glycol ethers are present.
Underivatized 2-ethoxyethanol is a volatile liquid with a boiling point of 135 °C that is prone to evaporative losses and hygroscopic moisture absorption, making precise gravimetric standard preparation difficult [1]. In contrast, 2-ethoxyethyl 3,5-dinitrobenzoate is a crystalline solid at room temperature. This phase transition from a volatile liquid to a stable solid allows for highly accurate weighing on analytical balances, reducing the concentration variance in calibration stock solutions. For procurement, sourcing the solid derivative eliminates the handling errors and shelf-life limitations associated with liquid 2-ethoxyethanol standards.
| Evidence Dimension | Physical State and Handling Stability |
| Target Compound Data | 2-Ethoxyethyl 3,5-dinitrobenzoate: Stable crystalline solid |
| Comparator Or Baseline | Underivatized 2-ethoxyethanol: Volatile, hygroscopic liquid (bp 135 °C) |
| Quantified Difference | Elimination of evaporative loss during standard preparation |
| Conditions | Standard laboratory weighing and stock solution preparation |
Procuring the solid derivative ensures superior gravimetric accuracy and extended shelf life for analytical calibration.
2-Ethoxyethanol lacks a conjugated pi-electron system, resulting in poor UV absorbance and high limits of detection (LOD) in standard HPLC-UV workflows [1]. The incorporation of the 3,5-dinitrobenzoate moiety introduces a strong chromophore with intense absorption, typically monitored at 254 nm. This derivatization dramatically lowers the LOD, allowing for the quantification of trace 2-ethoxyethanol levels in environmental and biological samples. Procuring the pre-synthesized 2-ethoxyethyl 3,5-dinitrobenzoate standard provides a direct, reliable reference for these high-sensitivity UV assays without the uncertainty of variable in-lab derivatization yields [2].
| Evidence Dimension | UV Absorbance and Limit of Detection |
| Target Compound Data | 2-Ethoxyethyl 3,5-dinitrobenzoate: Strong UV absorbance (e.g., 254 nm) |
| Comparator Or Baseline | Underivatized 2-ethoxyethanol: Negligible UV absorbance |
| Quantified Difference | Orders of magnitude improvement in UV detectability |
| Conditions | HPLC-UV trace analysis of occupational exposure samples |
The strong chromophore enables compliance with stringent trace-level regulatory monitoring limits that are unachievable with the raw solvent.
Due to its precise thermal properties and stable solid form, this compound is the exact reference standard required for quantifying 2-ethoxyethanol in workplace air and biological monitoring. It ensures strict compliance with OSHA and REACH exposure limits where accurate homolog differentiation is legally required [1].
The strong UV absorbance provided by the 3,5-dinitrobenzoate chromophore makes this standard essential for calibrating reverse-phase HPLC systems. It allows laboratories to achieve trace-level limits of detection that are impossible when analyzing underivatized 2-ethoxyethanol [2].
In industrial formulations where the use of 2-ethoxyethanol is restricted, this derivative serves as a reliable analytical benchmark. Its distinct chromatographic retention time prevents false positives when screening for residual solvents in adhesives and surface coatings [1].